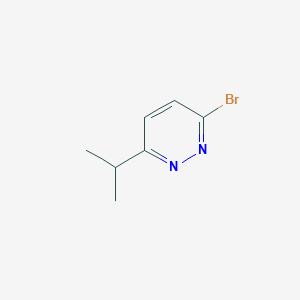

3-Bromo-6-isopropylpyridazine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-6-propan-2-ylpyridazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2/c1-5(2)6-3-4-7(8)10-9-6/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUILXVOYPCXJHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN=C(C=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 3-Bromo-6-isopropylpyridazine: Pathways, Protocols, and Mechanistic Insights

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridazine scaffold is a privileged heterocycle in medicinal chemistry, valued for its unique physicochemical properties, including a high dipole moment and robust hydrogen bonding capacity.[1] These attributes make pyridazine-containing molecules attractive for modulating biological targets, though their representation in approved drugs has been hampered by synthetic challenges compared to more common heterocycles like pyridine.[2] 3-Bromo-6-isopropylpyridazine is a key building block for the synthesis of more complex molecules, offering a reactive handle for cross-coupling reactions and a lipophilic isopropyl group for probing hydrophobic pockets in target proteins. This guide provides an in-depth examination of a robust and logical synthetic pathway to 3-Bromo-6-isopropylpyridazine, grounded in established chemical principles and supported by detailed experimental protocols. We will explore the strategic introduction of the isopropyl moiety onto the pyridazine core and the subsequent halogenation to yield the target compound.

Introduction and Strategic Overview

The synthesis of substituted pyridazines requires careful strategic planning due to the electronic nature of the diazine ring system.[2] Direct functionalization can be challenging, often leading to issues with regioselectivity. A more reliable approach involves constructing the pyridazine ring with the desired substituents already in place or installing them on a pre-functionalized core.

This guide focuses on a practical and efficient two-stage strategy:

-

Stage 1: Minisci-type Radical Alkylation. The introduction of the isopropyl group onto a commercially available 3,6-dichloropyridazine core. This is achieved via a silver-catalyzed radical reaction with isobutyric acid.

-

Stage 2: Conversion to the Target Bromide. This involves a two-step sequence from the resulting 3,6-dichloro-4-isopropylpyridazine. First, a selective hydrolysis to the corresponding pyridazinone, followed by a robust bromination reaction to install the desired bromine atom and yield the final product.

This pathway is advantageous as it utilizes readily available starting materials and employs well-understood, scalable reaction classes.

Retrosynthetic Analysis

A retrosynthetic approach to 3-Bromo-6-isopropylpyridazine highlights the key bond disconnections and strategic intermediates. The primary disconnection is the C-Br bond, leading back to a pyridazinone intermediate. This is a common and reliable transformation. The second key disconnection is the C-isopropyl bond, pointing towards a dichloropyridazine precursor and an isopropyl radical source.

Caption: Retrosynthetic pathway for 3-Bromo-6-isopropylpyridazine.

Detailed Synthetic Pathway and Protocols

The introduction of the isopropyl group is accomplished via a silver-catalyzed radical alkylation, a variant of the Minisci reaction. This method is particularly effective for functionalizing electron-deficient heterocycles.

Reaction Scheme:

(Self-generated image, chemical structures drawn based on patent description)

Mechanism:

The reaction is initiated by the oxidation of isobutyric acid with ammonium persulfate, catalyzed by silver nitrate. This generates an isopropyl radical through decarboxylation. The electron-deficient pyridazine ring is susceptible to attack by this nucleophilic radical. The resulting radical adduct is then oxidized to rearomatize the ring, yielding the alkylated product. Sulfuric acid maintains an acidic medium, which is crucial for the stability of the pyridazine and the efficiency of the radical generation process.

Experimental Protocol:

This protocol is adapted from the procedure described in patent WO2007009913A1.[3]

Materials and Equipment:

-

Round-bottom flask with magnetic stirrer and reflux condenser

-

Heating mantle

-

Standard laboratory glassware

-

3,6-Dichloropyridazine

-

Isobutyric acid

-

Silver nitrate (AgNO₃)

-

Ammonium persulfate ((NH₄)₂S₂O₈)

-

Sulfuric acid (conc. H₂SO₄)

-

Acetonitrile (MeCN)

-

Tetramethylene sulfone (Sulfolane)

-

Water (H₂O)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 3,6-dichloropyridazine (22.5 g, 0.15 mol) in a mixture of acetonitrile (35 mL), tetramethylene sulfone (107 mL), and water (245 mL) at room temperature, add isobutyric acid (14 mL, 0.151 mol).

-

Add silver nitrate (13 g, 0.075 mol) to the mixture.

-

Heat the reaction mixture to 55°C.

-

Prepare a solution of concentrated sulfuric acid (24 mL) in water (105 mL) and a separate solution of ammonium persulfate (38 g, 0.165 mol) in water (105 mL).

-

Add both solutions dropwise and simultaneously to the reaction mixture over a period of 30 minutes, maintaining the internal temperature between 55-65°C.

-

After the addition is complete, stir the reaction mixture at 60°C for an additional 1 hour.

-

Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Cool the mixture to room temperature and extract with dichloromethane (3 x 150 mL).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude material by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield 3,6-dichloro-4-isopropylpyridazine as a solid.

| Reagent | Molar Eq. | Quantity |

| 3,6-Dichloropyridazine | 1.0 | 22.5 g (0.15 mol) |

| Isobutyric Acid | 1.01 | 14 mL (0.151 mol) |

| Silver Nitrate | 0.5 | 13 g (0.075 mol) |

| Ammonium Persulfate | 1.1 | 38 g (0.165 mol) |

| Sulfuric Acid | ~3 eq. | 24 mL |

| Table 1: Reagent quantities for the synthesis of 3,6-dichloro-4-isopropylpyridazine.[3] |

This stage proceeds in two steps: selective hydrolysis of the C6-Cl bond followed by bromination of the resulting pyridazinone.

Step 2a: Synthesis of 6-Isopropyl-3(2H)-pyridazinone

Reaction Scheme:

(Self-generated image)

Rationale:

The chlorine at the 6-position is generally more susceptible to nucleophilic substitution than the one at the 3-position in such systems, especially under basic or acidic hydrolysis conditions. This reaction is typically performed by heating in an aqueous acid or base. Acetic acid with sodium acetate is a common system for such transformations.[4]

Experimental Protocol:

-

Suspend 3,6-dichloro-4-isopropylpyridazine (1.0 eq) in a mixture of glacial acetic acid (10 volumes) and water (2 volumes).

-

Add sodium acetate (3.5 eq) to the suspension.

-

Heat the reaction mixture to reflux (approx. 100-110°C) for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature and dilute with cold water.

-

Adjust the pH to ~8-9 with a saturated solution of sodium bicarbonate.

-

The product will precipitate as a solid. Collect the solid by filtration, wash with water, and dry under vacuum to yield 6-isopropyl-3(2H)-pyridazinone.

Step 2b: Synthesis of 3-Bromo-6-isopropylpyridazine

Reaction Scheme:

(Self-generated image)

Rationale:

The conversion of a pyridazinone to a 3-halopyridazine is a standard transformation. While phosphorus oxychloride (POCl₃) is used for chlorination[5], phosphorus oxybromide (POBr₃) or a mixture of PBr₃ and Br₂ is effective for bromination. POBr₃ is often preferred for its reliability and milder conditions compared to elemental bromine mixtures.

Experimental Protocol:

-

Caution: This reaction should be performed in a well-ventilated fume hood as it releases corrosive fumes.

-

To a round-bottom flask, add 6-isopropyl-3(2H)-pyridazinone (1.0 eq).

-

Carefully add phosphorus oxybromide (POBr₃) (2.0 - 3.0 eq) portion-wise at room temperature. The reaction can be exothermic.

-

Once the addition is complete, heat the mixture to 90-100°C and stir for 2-4 hours. The mixture should become a homogenous solution.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature.

-

Very carefully and slowly, pour the reaction mixture onto crushed ice with vigorous stirring. This is a highly exothermic quenching process.

-

Neutralize the aqueous solution with a strong base (e.g., solid NaOH or 6N NaOH solution) until the pH is basic (~9-10), keeping the temperature low with an ice bath.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane, 3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford pure 3-Bromo-6-isopropylpyridazine.

Workflow Visualization

The following diagram outlines the complete workflow from starting materials to the final purified product.

Caption: Experimental workflow for the synthesis of 3-Bromo-6-isopropylpyridazine.

Safety and Handling

-

Phosphorus Oxybromide (POBr₃): Highly corrosive and reacts violently with water. Handle with extreme caution in a fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

Concentrated Acids and Bases: Handle with care. The quenching and neutralization steps are highly exothermic and require slow addition and external cooling.

-

Organic Solvents: Dichloromethane and acetonitrile are toxic and volatile. Use in a well-ventilated area.

Conclusion

The synthetic route detailed in this guide provides a reliable and scalable method for producing 3-Bromo-6-isopropylpyridazine, a valuable intermediate for drug discovery and chemical synthesis. By leveraging a robust radical alkylation to install the isopropyl group followed by a classic pyridazinone formation and subsequent bromination, this pathway offers a clear and logical progression from simple, commercially available precursors. The provided protocols, grounded in established literature, serve as a practical blueprint for researchers in the field.

References

-

PubChem. (n.d.). 3-Bromo-6-isopropylpyridazine. National Center for Biotechnology Information. Retrieved from [Link]

-

Knowledge UChicago. (2022). Bridging the pyridine-pyridazine synthesis gap by skeletal editing. University of Chicago. Retrieved from [Link]

-

Sugimura, H., et al. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. Journal of Organic Chemistry, 86, 8926-8932. Retrieved from [Link]

-

Hobbs, W. (2022). Synthesis and Characterization of Unique Pyridazines. Senior Honors Theses, 1237. Retrieved from [Link]

-

Universidade do Minho. (n.d.). Synthesis of pyridazine and pyridopyridazine derivatives. RepositóriUM. Retrieved from [Link]

-

PMC. (n.d.). The pyridazine heterocycle in molecular recognition and drug discovery. National Center for Biotechnology Information. Retrieved from [Link]

-

Justia Patents. (2023). Pyridazinone or pyridazine compound and derivative and pharmaceutical composition thereof. Retrieved from [Link]

- Google Patents. (2007). WO2007009913A1 - Pyridazinone derivatives as thyroid hormone receptor agonists.

-

zora.uzh.ch. (n.d.). Boron Trifluoride Mediated Cycloaddition of 3-Bromotetrazine and Silyl-Enol-Ethers: Synthesis of 3-Bromo-Pyridazines. University of Zurich. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-(3-bromo-4-methoxyphenyl)-6-chloropyridazine. Retrieved from [Link]

- Google Patents. (2015). CN104974081A - Synthetic method of 3-bromopyridine.

- Google Patents. (1999). WO1999048847A1 - Aromatic bromination process.

- Google Patents. (2019). WO2019145177A1 - Bromination of pyridine derivatives.

- Google Patents. (2024). WO2024084491A1 - Procédé de synthèse de res metirom et de ses intermédiaires.

-

Organic Chemistry Portal. (n.d.). Alkyl bromide synthesis by bromination or substitution. Retrieved from [Link]

-

ResearchGate. (2025). Concise Entries to 4-Halo-2-pyridones and 3-Bromo-4-halo-2-pyridones. Retrieved from [Link]

-

PubChem. (n.d.). 6-Bromo-3-chloro-4-methylpyridazine. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. knowledge.uchicago.edu [knowledge.uchicago.edu]

- 3. WO2007009913A1 - Pyridazinone derivatives as thyroid hormone receptor agonists - Google Patents [patents.google.com]

- 4. patents.justia.com [patents.justia.com]

- 5. prepchem.com [prepchem.com]

3-Bromo-6-isopropylpyridazine CAS number lookup

An In-Depth Technical Guide to 3-Bromo-6-isopropylpyridazine for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-6-isopropylpyridazine is a heterocyclic organic compound featuring a pyridazine ring substituted with a bromine atom and an isopropyl group. Its unique structural and electronic properties make it a valuable building block in medicinal chemistry and drug discovery. The pyridazine core itself is recognized for its ability to serve as a bioisosteric replacement for other aromatic systems, offering advantages in modulating physicochemical properties such as lipophilicity and metabolic stability.[1] This guide provides a comprehensive overview of 3-Bromo-6-isopropylpyridazine, including its chemical identity, synthesis, potential applications, and safety considerations.

CAS Number: 1086383-70-1[2] Hydrobromide Salt CAS Number: 1373223-56-3[3][4][5]

Physicochemical Properties

A summary of the key physicochemical properties of 3-Bromo-6-isopropylpyridazine is presented in the table below. These properties are crucial for its handling, reaction setup, and integration into drug design workflows.

| Property | Value | Source |

| CAS Number | 1086383-70-1 | [2] |

| Molecular Formula | C7H9BrN2 | [6] |

| Molecular Weight | 201.06 g/mol | [2] |

| Appearance | Off-white solid (for hydrobromide salt) | [4] |

Synthesis of 3-Bromo-6-isopropylpyridazine

The synthesis of substituted pyridazines can be achieved through various synthetic strategies. A modern and efficient method for accessing functionalized pyridazines is the inverse-electron-demand Diels-Alder (iEDDA) reaction. This approach offers a high degree of control over the substitution pattern.[7]

Synthetic Workflow via iEDDA Reaction

Caption: A generalized workflow for the synthesis of 3-Bromo-6-isopropylpyridazine via an iEDDA reaction.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on similar transformations and should be adapted and optimized for specific laboratory conditions.[7]

-

Preparation: To a solution of 3-bromotetrazine in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), add a Lewis acid catalyst such as boron trifluoride diethyl etherate (BF3·OEt2) at a reduced temperature (e.g., -78 °C).

-

Reaction: Slowly add the corresponding silyl enol ether of an isopropyl ketone to the reaction mixture. The use of a Lewis acid is crucial for activating the tetrazine, enabling the reaction to proceed under mild conditions.[7]

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous sodium bicarbonate). Allow the mixture to warm to room temperature.

-

Extraction: Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, dry over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield pure 3-Bromo-6-isopropylpyridazine.

Applications in Drug Discovery and Development

The pyridazine scaffold is a key feature in a number of biologically active molecules and approved drugs.[1] Its unique electronic properties, including strong H-bond accepting capabilities and a high dipole moment, make it an attractive component in drug design.[1]

Role as a Pharmacophore

Substituted pyridazines, such as 3-Bromo-6-isopropylpyridazine, serve as versatile intermediates for the synthesis of more complex molecules. The bromine atom can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce a wide variety of functional groups, enabling the exploration of the chemical space around the pyridazine core.

Caption: Versatility of 3-Bromo-6-isopropylpyridazine in cross-coupling reactions for drug discovery.

Therapeutic Potential of Pyridazine Derivatives

-

Anticancer Agents: Numerous pyridazine derivatives have been investigated for their anticancer properties. For instance, 3,6-disubstituted pyridazines have been identified as a novel class of agents targeting cyclin-dependent kinase 2 (CDK2).[8]

-

Antimicrobial Agents: The pyridazine scaffold is a prominent motif in the search for new antimicrobial agents to combat drug-resistant pathogens.[9]

-

Other Therapeutic Areas: Derivatives of pyridazine have shown a wide array of physiological activities, including antihypertensive, cardiotonic, and antiviral effects.[10]

Safety and Handling

| Hazard Category | Precautionary Statement | Source |

| Toxicity | Toxic if swallowed, in contact with skin, or if inhaled. | [11], [12] |

| Handling | Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. Do not eat, drink or smoke when using this product. | [11], [12] |

| Personal Protective Equipment (PPE) | Wear protective gloves/protective clothing/eye protection/face protection. | [11], [12] |

| Storage | Store in a well-ventilated place. Keep container tightly closed. Store locked up. | [11], [12] |

| Disposal | Dispose of contents/container to an approved waste disposal plant. | [11], [12] |

Conclusion

3-Bromo-6-isopropylpyridazine is a strategically important building block for the synthesis of novel chemical entities with potential therapeutic applications. Its defined physicochemical properties and the versatility of the bromo substituent make it a valuable tool for medicinal chemists. As with all chemical reagents, appropriate safety precautions should be taken during its handling and use in experimental procedures. The continued exploration of pyridazine-based compounds is a promising avenue for the discovery of new and effective drugs.

References

-

3ASenrise. Material Safety Data Sheet for 3,6-Dichloro-4-isopropylpyridazine. [Link]

-

PubChem. 3-Bromo-6-isopropylpyridazine. [Link]

-

PubChem. 3-Bromo-6-methoxypyridazine. [Link]

-

Zora.uzh.ch. Boron Trifluoride Mediated Cycloaddition of 3-Bromotetrazine and Silyl-Enol-Ethers: Synthesis of 3-Bromo-Pyridazines. [Link]

-

PMC. The pyridazine heterocycle in molecular recognition and drug discovery. [Link]

-

MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. [Link]

-

PMC - NIH. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. [Link]

- Google Patents. CN104974081A - Synthetic method of 3-bromopyridine.

-

Technical Disclosure Commons. A process for the preparation of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]. [Link]

Sources

- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. 3-Bromo-6-isopropyl-pyridazine hydrobromide | 1373223-56-3 [amp.chemicalbook.com]

- 4. allbiopharm.com [allbiopharm.com]

- 5. 1373223-56-3|3-Bromo-6-isopropyl-pyridazine hydrobromide|BLD Pharm [bldpharm.com]

- 6. 3-Bromo-6-isopropylpyridazine | C7H9BrN2 | CID 45787810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. DSpace-CRIS [zora.uzh.ch]

- 8. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Page loading... [wap.guidechem.com]

- 11. energy01.oss-cn-shanghai.aliyuncs.com [energy01.oss-cn-shanghai.aliyuncs.com]

- 12. file.leyan.com [file.leyan.com]

Spectroscopic Characterization of 3-Bromo-6-isopropylpyridazine: A Technical Guide

This guide provides an in-depth analysis of the expected spectroscopic data for the heterocyclic compound 3-Bromo-6-isopropylpyridazine. Designed for researchers and professionals in drug development and chemical synthesis, this document moves beyond a simple data repository. It delves into the causal reasoning behind spectroscopic predictions, outlines robust experimental protocols for data acquisition, and provides a framework for interpreting the resulting spectra to confirm the molecular structure with a high degree of confidence.

Introduction: The Structural Elucidation Imperative

In the field of medicinal chemistry and materials science, the pyridazine core is a privileged scaffold, appearing in numerous compounds with diverse biological activities. The synthesis of novel pyridazine derivatives, such as 3-Bromo-6-isopropylpyridazine (C₇H₉BrN₂), necessitates unambiguous structural verification. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are the cornerstones of this verification process. Each technique provides a unique piece of the structural puzzle, and together, they offer a comprehensive and validated molecular portrait. This guide will detail the theoretical underpinnings and practical application of these techniques for the characterization of 3-Bromo-6-isopropylpyridazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C) within a strong external magnetic field, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

Predicted ¹H NMR Spectrum

The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For 3-Bromo-6-isopropylpyridazine, we anticipate signals corresponding to the isopropyl group and the two protons on the pyridazine ring.

Table 1: Predicted ¹H NMR Data for 3-Bromo-6-isopropylpyridazine

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.8 - 8.0 | Doublet | 1H | H-4 | The deshielding effect of the adjacent nitrogen and bromine atoms shifts this proton downfield. It is coupled to H-5. |

| ~7.6 - 7.8 | Doublet | 1H | H-5 | Located adjacent to a nitrogen atom and the isopropyl group, this proton is slightly less deshielded than H-4. It is coupled to H-4. |

| ~3.2 - 3.4 | Septet | 1H | -CH(CH₃)₂ | The methine proton is split by the six equivalent methyl protons into a septet. It is deshielded by the aromatic ring. |

| ~1.3 - 1.4 | Doublet | 6H | -CH(CH ₃)₂ | The six methyl protons are equivalent and are split by the single methine proton into a doublet. |

Causality in Chemical Shifts and Coupling:

-

Aromatic Protons (H-4, H-5): The two protons on the pyridazine ring are in different chemical environments. H-4 is adjacent to the electron-withdrawing bromine atom, causing it to resonate at a lower field (higher ppm) than H-5. These two protons are adjacent to each other and will exhibit vicinal coupling, appearing as a pair of doublets. The typical coupling constant for adjacent protons on a pyridazine ring (³JHH) is in the range of 8-9 Hz.[1]

-

Isopropyl Group: The isopropyl group gives rise to two distinct signals. The single methine proton (-CH) is adjacent to the aromatic ring, which deshields it, placing its signal around 3.2-3.4 ppm. This proton is coupled to the six protons of the two methyl groups, resulting in a septet (following the n+1 rule, where n=6). The six methyl protons are equivalent and are coupled to the single methine proton, resulting in a doublet signal at a much higher field (~1.3-1.4 ppm), characteristic of aliphatic protons.

Caption: Predicted ¹H NMR spin-spin coupling for 3-Bromo-6-isopropylpyridazine.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in a molecule and provides information about their electronic environment. Due to the molecule's asymmetry, all seven carbon atoms are expected to be chemically distinct, resulting in seven unique signals.

Table 2: Predicted ¹³C NMR Data for 3-Bromo-6-isopropylpyridazine

| Predicted Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |

| ~160 - 165 | C-6 | Carbon attached to nitrogen and the isopropyl group. The direct attachment to the electronegative nitrogen causes a significant downfield shift. |

| ~145 - 150 | C-3 | Carbon bearing the bromine atom. The electronegativity of bromine and the adjacent nitrogen atom cause a strong deshielding effect. |

| ~130 - 135 | C-4 | Aromatic CH carbon, deshielded by adjacent nitrogen and brominated carbon. |

| ~125 - 130 | C-5 | Aromatic CH carbon, influenced by the adjacent nitrogen and isopropyl-substituted carbon. |

| ~30 - 35 | -C H(CH₃)₂ | The aliphatic methine carbon of the isopropyl group. |

| ~21 - 23 | -CH(C H₃)₂ | The two equivalent methyl carbons of the isopropyl group. |

Expertise in Spectral Prediction: The chemical shifts are predicted based on established data for substituted pyridazines.[2] The carbons directly attached to the electronegative nitrogen and bromine atoms (C-3 and C-6) are the most deshielded and appear furthest downfield. The aromatic CH carbons (C-4 and C-5) appear in the typical aromatic region, and the aliphatic carbons of the isopropyl group are found at the highest field (lowest ppm). Online prediction tools can provide a good starting point for these assignments.[3][4]

Experimental Protocol for NMR Data Acquisition

This protocol ensures the acquisition of high-quality, reproducible NMR data.

-

Sample Preparation: a. Weigh approximately 5-10 mg of 3-Bromo-6-isopropylpyridazine directly into a clean, dry NMR tube. b. Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent is critical; it must dissolve the sample and should not have signals that overlap with analyte signals.[5] c. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise referencing is required (modern spectrometers often reference to the residual solvent peak). d. Cap the NMR tube and gently agitate until the sample is fully dissolved.

-

Instrument Setup (Example: 400 MHz Spectrometer): a. Insert the sample into the spectrometer's magnet. b. Lock the spectrometer onto the deuterium signal of the solvent. This corrects for any magnetic field drift. c. Shim the magnetic field to achieve maximum homogeneity, resulting in sharp, symmetrical peaks. This is an automated process on most modern instruments.

-

¹H NMR Acquisition: a. Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm). b. Use a standard 90° pulse sequence. c. Set the number of scans (e.g., 8 or 16) to achieve an adequate signal-to-noise ratio. d. Apply Fourier transformation to the acquired Free Induction Decay (FID) to generate the spectrum.

-

¹³C NMR Acquisition: a. Switch the probe to the ¹³C nucleus frequency. b. Set a wider spectral width (e.g., 0-200 ppm). c. Use a proton-decoupled pulse sequence to simplify the spectrum (each carbon appears as a singlet) and enhance sensitivity via the Nuclear Overhauser Effect (NOE). d. Increase the number of scans significantly (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

Data Processing: a. Apply phase correction to ensure all peaks are upright. b. Perform baseline correction to obtain a flat baseline. c. Calibrate the chemical shift scale by referencing the TMS signal to 0 ppm or the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm for ¹H, 77.16 ppm for ¹³C). d. Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of the types of bonds and functional groups present, making it an excellent tool for functional group identification.

Predicted IR Absorption Bands

The IR spectrum of 3-Bromo-6-isopropylpyridazine is expected to show characteristic absorptions for the aromatic ring, aliphatic C-H bonds, and the carbon-bromine bond.

Table 3: Predicted Characteristic IR Absorptions

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3000 | C-H Stretch | Aromatic C-H |

| 2970 - 2870 | C-H Stretch | Aliphatic C-H (isopropyl) |

| 1600 - 1450 | C=N and C=C Stretch | Pyridazine Ring Vibrations |

| 1385 - 1365 | C-H Bend | Isopropyl group (characteristic doublet) |

| 690 - 515 | C-Br Stretch | Carbon-Bromine Bond |

Interpreting the Vibrational Landscape:

-

C-H Stretching: The region above 3000 cm⁻¹ is diagnostic for C-H bonds involving sp²-hybridized carbons (aromatic), while the region just below 3000 cm⁻¹ is characteristic of C-H bonds on sp³-hybridized carbons (aliphatic).[6]

-

Aromatic Ring Vibrations: The pyridazine ring will exhibit several complex stretching vibrations between 1600 and 1450 cm⁻¹, which are characteristic of aromatic and heteroaromatic systems.[7]

-

C-Br Stretch: The presence of the bromine atom should be confirmed by a stretching vibration in the far-infrared or "fingerprint" region of the spectrum, typically below 700 cm⁻¹.[8] This region is often complex, but the C-Br stretch is a key expected feature.

Experimental Protocol for IR Data Acquisition (KBr Pellet Method)

This protocol is a standard and reliable method for obtaining IR spectra of solid samples.

-

Sample and KBr Preparation: a. Gently grind a small amount (1-2 mg) of 3-Bromo-6-isopropylpyridazine into a fine powder using an agate mortar and pestle. b. Add approximately 100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) to the mortar. KBr is used because it is transparent to IR radiation in the typical analysis range.[2] c. Thoroughly mix and grind the sample and KBr together until a homogeneous, fine powder is obtained.

-

Pellet Formation: a. Transfer a small amount of the mixture into a pellet die. b. Place the die into a hydraulic press and apply pressure (typically 8-10 tons) for several minutes. This will form a thin, transparent, or translucent pellet.[9]

-

Spectral Acquisition: a. Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer. b. Record a background spectrum of the empty sample compartment. This is crucial to subtract the spectral contributions of atmospheric water and carbon dioxide. c. Place the sample holder with the pellet into the beam path and acquire the sample spectrum. d. The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and, through analysis of fragmentation patterns, offers valuable clues about the molecular structure.

Predicted Mass Spectrum

For 3-Bromo-6-isopropylpyridazine (Molecular Formula: C₇H₉BrN₂), the mass spectrum under Electron Ionization (EI) is expected to show several key features.

-

Molecular Ion (M⁺): The most critical feature will be the molecular ion peak. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7% and ⁸¹Br ≈ 49.3%), the molecular ion will appear as a pair of peaks of nearly equal intensity, separated by 2 m/z units.

-

M⁺ peak: m/z ≈ 200 (corresponding to C₇H₉⁷⁹BrN₂)

-

M+2 peak: m/z ≈ 202 (corresponding to C₇H₉⁸¹BrN₂) This characteristic isotopic signature is definitive proof of the presence of one bromine atom in the molecule.[10]

-

-

Key Fragmentation Pathways: Energetically unstable molecular ions will break apart into smaller, charged fragments. The most likely fragmentation pathways are those that lead to stable ions or neutral molecules.

-

Loss of a Methyl Group (-CH₃): Cleavage of a methyl group from the isopropyl moiety is a common fragmentation. This would result in fragment ions at m/z ≈ 185 and 187. This is a highly probable fragmentation.

-

Loss of the Isopropyl Group (-C₃H₇): Loss of the entire isopropyl group would lead to a bromopyridazine cation. This would result in fragment ions at m/z ≈ 157 and 159.

-

Loss of Bromine (-Br): Cleavage of the C-Br bond would result in an isopropylpyridazine cation at m/z ≈ 121.

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. pharmatutor.org [pharmatutor.org]

- 3. CASPRE [caspre.ca]

- 4. Visualizer loader [nmrdb.org]

- 5. repositorium.uminho.pt [repositorium.uminho.pt]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. researchgate.net [researchgate.net]

- 8. Ionization Modes: EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 9. drawellanalytical.com [drawellanalytical.com]

- 10. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

The Solubility Profile of 3-Bromo-6-isopropylpyridazine: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility of 3-Bromo-6-isopropylpyridazine, a heterocyclic compound of interest in medicinal chemistry. In the absence of publicly available quantitative solubility data, this document outlines a robust framework for its determination. We delve into the predicted solubility trends based on the molecule's physicochemical properties and data from analogous structures. Furthermore, a detailed, field-proven experimental protocol for accurate solubility assessment is provided to empower researchers in generating reliable data for drug discovery and development pipelines. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the solubility characteristics of this compound.

Introduction: The Significance of 3-Bromo-6-isopropylpyridazine in Medicinal Chemistry

Heterocyclic compounds form the bedrock of many therapeutic agents. Among these, pyridazine derivatives are recognized for their diverse pharmacological activities. The unique physicochemical properties of the pyridazine ring, such as its weak basicity, high dipole moment, and capacity for dual hydrogen bonding, make it a valuable scaffold in drug design. These characteristics can influence drug-target interactions, reduce cytochrome P450 inhibition liability, and potentially mitigate interactions with the hERG potassium channel.[1] 3-Bromo-6-isopropylpyridazine, as a halogenated derivative, presents a key building block for the synthesis of more complex molecules.[2] Halogenation can significantly modulate a molecule's metabolic stability, binding affinity, and membrane permeability.

Understanding the solubility of 3-Bromo-6-isopropylpyridazine is a critical first step in its journey from a promising lead compound to a viable drug candidate. Solubility profoundly impacts a drug's bioavailability, formulation options, and ultimately, its therapeutic efficacy.[3][4] This guide provides the foundational knowledge and practical methodologies to thoroughly characterize the solubility of this important synthetic intermediate.

Physicochemical Properties and Predicted Solubility Trends

The solubility of a compound is governed by its molecular structure and the nature of the solvent.[5] The principle of "like dissolves like" is a fundamental concept, where polar solutes tend to dissolve in polar solvents and non-polar solutes in non-polar solvents.

Molecular Analysis of 3-Bromo-6-isopropylpyridazine:

-

The Pyridazine Core: The pyridazine ring is inherently polar due to the presence of two adjacent nitrogen atoms, resulting in a significant dipole moment.[1] This polarity suggests a favorable interaction with polar solvents.

-

The Isopropyl Group: The C(6) isopropyl group is a non-polar, aliphatic moiety. This feature will contribute to the molecule's solubility in non-polar organic solvents.

-

The Bromo Substituent: The bromine atom at the C(3) position is electronegative and introduces a polar C-Br bond. However, its overall effect on polarity is balanced by its size and lipophilicity. Halogenation can sometimes increase solubility in organic solvents.

Predicted Solubility:

Based on this structural analysis and data from analogous compounds like 6-phenylpyridazin-3(2H)-one[6], we can predict the following solubility trends for 3-Bromo-6-isopropylpyridazine:

-

High Solubility: Expected in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) due to their ability to engage in strong dipole-dipole interactions.

-

Moderate to Good Solubility: Predicted in moderately polar solvents like Tetrahydrofuran (THF), Ethyl Acetate, and Dichloromethane (DCM). The interplay between the polar pyridazine ring and the non-polar isopropyl group should allow for favorable interactions with these solvents.

-

Moderate Solubility: Alcohols such as Methanol, Ethanol, and Isopropanol are expected to be effective solvents. The pyridazine nitrogens can act as hydrogen bond acceptors, interacting with the hydroxyl group of the alcohols.

-

Low to Moderate Solubility: Anticipated in non-polar aromatic solvents like Toluene, where π-π stacking interactions between the pyridazine ring and the toluene ring may occur.

-

Low Solubility: Expected in highly non-polar aliphatic solvents such as Hexane and Cyclohexane. The dominant polar nature of the pyridazine ring will likely lead to poor solvation in these environments.

-

Practically Insoluble: In aqueous solutions, due to the hydrophobic nature of the isopropyl group and the bromine atom, which likely outweighs the polarity of the pyridazine ring.

Experimental Determination of Solubility: A Step-by-Step Protocol

Since no quantitative solubility data for 3-Bromo-6-isopropylpyridazine is publicly available, an experimental approach is necessary. The shake-flask method is considered the gold standard for determining thermodynamic solubility.[7]

Materials and Equipment

-

3-Bromo-6-isopropylpyridazine (solid)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Constant temperature incubator or water bath

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Experimental Workflow

The following workflow provides a systematic approach to determining the solubility of 3-Bromo-6-isopropylpyridazine.

Caption: Experimental workflow for determining the solubility of 3-Bromo-6-isopropylpyridazine.

Detailed Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 3-Bromo-6-isopropylpyridazine to a series of vials. The excess solid is crucial to ensure that equilibrium is reached.

-

Add a known volume of each selected organic solvent to the respective vials.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker within a constant temperature incubator (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium between the dissolved and undissolved compound is reached.

-

-

Phase Separation and Clarification:

-

After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the vials at a high speed to pellet the excess solid.

-

Carefully withdraw the supernatant using a syringe and immediately filter it through a syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to remove any fine particulates that could lead to an overestimation of solubility.

-

-

Quantification by HPLC:

-

Prepare a calibration curve using standard solutions of 3-Bromo-6-isopropylpyridazine of known concentrations in the mobile phase of the HPLC method.

-

Dilute the filtered supernatant with the mobile phase to a concentration that falls within the linear range of the calibration curve.

-

Inject the diluted samples onto the HPLC system and determine the concentration of 3-Bromo-6-isopropylpyridazine.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise manner to facilitate comparison across different solvents.

Table 1: Predicted and Experimental Solubility of 3-Bromo-6-isopropylpyridazine at 25°C

| Solvent Class | Solvent | Dielectric Constant (Approx.) | Predicted Solubility | Experimental Solubility (mg/mL) |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 47 | High | To be determined |

| Dimethylformamide (DMF) | 37 | High | To be determined | |

| Tetrahydrofuran (THF) | 7.5 | Moderate to Good | To be determined | |

| Polar Protic | Methanol | 33 | Moderate | To be determined |

| Ethanol | 24.5 | Moderate | To be determined | |

| Isopropanol | 19.9 | Moderate | To be determined | |

| Moderately Polar | Dichloromethane (DCM) | 9.1 | Moderate to Good | To be determined |

| Ethyl Acetate | 6.0 | Moderate to Good | To be determined | |

| Non-polar Aromatic | Toluene | 2.4 | Low to Moderate | To be determined |

| Non-polar Aliphatic | Hexane | 1.9 | Low | To be determined |

| Aqueous | Water | 80.1 | Practically Insoluble | To be determined |

Interpretation of Results:

The obtained solubility data will provide critical insights for drug development.[3] High solubility in a particular solvent system can guide the selection of appropriate vehicles for in vitro and in vivo studies. Conversely, low solubility may necessitate formulation strategies such as the use of co-solvents, surfactants, or amorphous solid dispersions to enhance bioavailability.

Causality Behind Experimental Choices

The selection of solvents for solubility screening is a critical aspect of the experimental design.[8] The chosen solvents should span a range of polarities and chemical functionalities to provide a comprehensive solubility profile of the compound.

Caption: Rationale for solvent selection based on the physicochemical properties of 3-Bromo-6-isopropylpyridazine.

-

Polar Aprotic Solvents (DMSO, DMF): These solvents are excellent choices for initial solubility screening due to their high polarity and ability to dissolve a wide range of organic compounds.

-

Polar Protic Solvents (Alcohols): These solvents are important as they can mimic physiological conditions to some extent and are often used in formulations. Their ability to act as hydrogen bond donors allows for specific interactions with the pyridazine nitrogens.

-

Solvents of Intermediate Polarity (THF, DCM, Ethyl Acetate): These are commonly used in organic synthesis and purification (e.g., chromatography). Understanding solubility in these solvents is crucial for process chemistry and scale-up.

-

Non-polar Solvents (Toluene, Hexane): These are included to assess the contribution of the non-polar functionalities of the molecule to its overall solubility profile.

-

Water: Although low solubility is expected, its determination is essential for biopharmaceutical classification and predicting oral bioavailability.

Conclusion

References

- Benchchem. Application Notes and Protocols for Determining the Solubility of Novel Compounds.

- WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.

- A review of methods for solubility determination in biopharmaceutical drug characteris

- Perspectives in solubility measurement and interpret

- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013, February 15).

- Asian Journal of Research in Pharmaceutical Sciences.

- The pyridazine heterocycle in molecular recognition and drug discovery - PMC.

- PubChem. 3-Bromo-6-isopropylpyridazine | C7H9BrN2 | CID 45787810.

- BMG LABTECH. (2023, April 6).

- Selvita. (2025, April 7). MedChem Essentials: Solubility part 2. YouTube.

- Predicting the solubility of sulfamethoxypyridazine in individual solvents. II: Relationship between solute-solvent interaction terms and partial solubility parameters. PubMed.

- PubChem. 3-Bromo-6-methoxypyridazine | C5H5BrN2O | CID 252110.

- BLD Pharm. 3-Bromo-6-hydrazinyl-4-isopropylpyridazine.

- OUCI. Solvent selection for pharmaceuticals.

- Toward a More Holistic Framework for Solvent Selection | Organic Process Research & Development - ACS Public

- ResearchGate. Solvent selection according to usability. | Download Table.

- ResearchGate. Solvent selection for pharmaceuticals. (2025, August 7).

- Solvent Selection Guides: Summary and Further Reading.

- PubChem. 3,6-Dichloro-4-isopropylpyridazine | C7H8Cl2N2 | CID 14024162.

- Sigma-Aldrich. 3-Amino-4-bromo-6-chloropyridazine | 446273-59-2.

- Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2 H)-one in Different Pharmaceutical Solvents - PubMed. (2019, September 19).

- Benchchem. Solubility of 2-Bromo-6-isopropylpyrazine in Organic Solvents: A Technical Guide.

- ChemicalBook. 3-bromo-6-methylpyridazine synthesis.

- Sigma-Aldrich.

- ResearchGate. Green halogenation of aromatic heterocycles using ammonium halide and hydrogen peroxide in acetic acid solvent.

Sources

- 1. rheolution.com [rheolution.com]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. pharmatutor.org [pharmatutor.org]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2 H)-one in Different Pharmaceutical Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. Solvent selection for pharmaceuticals [ouci.dntb.gov.ua]

- 8. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Starting Materials and Synthesis of 3-Bromo-6-isopropylpyridazine

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 3-Bromo-6-isopropylpyridazine, a key heterocyclic building block in modern medicinal and agrochemical research. Eschewing a rigid template, this document is structured to follow the logical chemical progression from fundamental starting materials to the final product, emphasizing the causality behind experimental choices and providing field-proven insights. We will detail the construction of the pyridazine core, the strategic introduction of the isopropyl moiety, and the ultimate functionalization to yield the target brominated compound. Each section includes detailed, step-by-step protocols, mechanistic discussions, and quantitative data to ensure scientific integrity and reproducibility for researchers, scientists, and drug development professionals.

Introduction: The Significance of the Pyridazine Scaffold

The pyridazine ring, a six-membered heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in contemporary drug discovery. Its unique electronic properties, characterized by a π-deficient nature, allow it to serve as a versatile pharmacophore capable of engaging in a wide range of biological interactions. The introduction of specific substituents, such as an isopropyl group for steric and lipophilic modulation and a bromine atom as a handle for further synthetic elaboration (e.g., cross-coupling reactions), creates highly valuable and versatile intermediates like 3-Bromo-6-isopropylpyridazine. This guide delineates a robust and scalable synthetic strategy for its preparation.

Strategic Overview of the Synthetic Approach

A direct, single-step synthesis of 3-Bromo-6-isopropylpyridazine is not readily achievable. Therefore, a multi-step approach is required, commencing with the assembly of the core pyridazine ring system. The overall strategy can be dissected into three primary phases:

-

Phase I: Construction of the Dichlorinated Pyridazine Framework. This phase begins with fundamental, commercially available starting materials to build the initial pyridazine ring, which is then chlorinated to provide reactive handles for subsequent functionalization.

-

Phase II: Introduction of the Isopropyl Group. A radical-mediated C-H functionalization is employed to install the isopropyl group onto the pyridazine core, yielding a key, stable intermediate.

-

Phase III: Final Transformation to 3-Bromo-6-isopropylpyridazine. The final phase involves a selective transformation of the chlorinated intermediate to the target bromo-derivative, a crucial step requiring careful strategic planning.

The logical flow of this synthesis is depicted below.

Caption: Overall synthetic workflow for 3-Bromo-6-isopropylpyridazine.

Phase I: Synthesis of the 3,6-Dichloropyridazine Core

The foundation of the synthesis lies in the creation of 3,6-dichloropyridazine, a versatile and widely used intermediate. This is achieved in a two-step process starting from maleic anhydride.

Step 1: Synthesis of Pyridazine-3,6-diol

The initial step involves the condensation of maleic anhydride with hydrazine hydrate to form the pyridazine ring.

-

Starting Materials:

-

Maleic Anhydride

-

Hydrazine Hydrate

-

Acid (e.g., HCl, H₂SO₄)

-

Solvent (e.g., Water)

-

-

Reaction Principle: This reaction is a classic cyclocondensation. The hydrazine, acting as a dinucleophile, attacks the carbonyl carbons of the maleic anhydride (which can be hydrolyzed in situ to maleic acid). Subsequent dehydration leads to the formation of the stable, six-membered pyridazine ring. The use of an acid catalyst facilitates the reaction.[1]

-

Experimental Protocol:

-

To a suitable reaction vessel, add maleic anhydride and water.

-

Slowly add hydrazine hydrate to the mixture, maintaining the temperature. The reaction is exothermic.

-

Add a catalytic amount of a strong acid.

-

Heat the reaction mixture to reflux (typically 100-120 °C) for 4-6 hours.[1]

-

Cool the mixture to allow the product, pyridazine-3,6-diol, to precipitate.

-

Isolate the solid product by filtration, wash with cold water, and dry under vacuum.

-

Step 2: Chlorination to 3,6-Dichloropyridazine

The diol intermediate is then converted to the more reactive dichloro-derivative using a standard chlorinating agent.

-

Starting Materials:

-

Pyridazine-3,6-diol

-

Phosphorus Oxychloride (POCl₃)

-

-

Reaction Principle: Phosphorus oxychloride is a powerful dehydrating and chlorinating agent. It reacts with the hydroxyl groups of the pyridazine-3,6-diol (which exists in tautomeric equilibrium with the pyridazinone form) to replace them with chlorine atoms.

-

Experimental Protocol:

-

Carefully add pyridazine-3,6-diol to an excess of phosphorus oxychloride in a reaction vessel equipped with a reflux condenser and a gas scrubber (to neutralize HCl fumes).

-

Heat the mixture to reflux (around 105-110 °C) for 2-4 hours. The reaction mixture will become a clear solution.

-

After cooling, the excess POCl₃ is removed under reduced pressure.

-

The residue is cautiously poured onto crushed ice with vigorous stirring. This will precipitate the crude 3,6-dichloropyridazine.

-

The pH of the aqueous slurry is carefully adjusted to neutral or slightly basic with a suitable base (e.g., sodium carbonate or ammonium hydroxide).

-

The solid product is collected by filtration, washed thoroughly with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or cyclohexane.[1][2]

-

Phase II: Synthesis of 3,6-Dichloro-4-isopropylpyridazine

With the core structure in hand, the next critical step is the regioselective installation of the isopropyl group at the C4 position. This is achieved through a radical-mediated C-H functionalization.

-

Starting Materials:

-

3,6-Dichloropyridazine

-

Isobutyric Acid

-

Silver Nitrate (AgNO₃) - Catalyst

-

Ammonium Persulfate ((NH₄)₂S₂O₈) or Sodium Persulfate (Na₂S₂O₈) - Radical Initiator

-

Acid (e.g., Sulfuric Acid or Trifluoroacetic Acid)

-

Solvent (typically Water)

-

-

Reaction Principle (Minisci-type Reaction): This transformation is a variation of the Minisci reaction, which involves the generation of an acyl radical from a carboxylic acid. The persulfate, upon thermal or catalytic decomposition, generates sulfate radicals. These radicals abstract a hydrogen atom from the isobutyric acid, which then decarboxylates to form an isopropyl radical. The silver(I) salt catalyzes this process. The electron-deficient pyridazine ring is then attacked by the nucleophilic isopropyl radical. Subsequent rearomatization yields the desired product. The reaction is highly regioselective for the C4/C5 positions due to the electronic nature of the dichloropyradazine ring.

Caption: Simplified mechanism for the radical isopropylation.

Quantitative Data & Protocol Comparison

Several variations of this protocol exist, primarily differing in the acid used and reaction temperature.[3]

| Parameter | Route 1[3] | Route 2[3] | Route 3[3][4] |

| Acid | Trifluoroacetic Acid | Trifluoroacetic Acid | Sulfuric Acid |

| Temperature | 70 °C | 70 °C | 60-75 °C |

| Initiator | Ammonium Persulfate | Ammonium Persulfate | Ammonium Persulfate |

| Reported Yield | 96% | 88% | 85.77% |

Recommended Experimental Protocol

(Based on Route 3 for cost-effectiveness and high yield)

-

In a reaction flask, slurry 3,6-dichloropyridazine, isobutyric acid, and silver nitrate in water.[4]

-

Slowly add concentrated sulfuric acid while maintaining the temperature.

-

Heat the mixture to approximately 60 °C.[4]

-

Prepare a solution of ammonium persulfate in water and add it dropwise to the reaction mixture. An exotherm to ~75 °C may be observed.[4]

-

Stir the reaction for 30-60 minutes after the addition is complete, monitoring by TLC or LCMS.

-

Cool the mixture and quench by pouring into an ice-water mixture.

-

Adjust the pH to 9-10 with a base (e.g., aqueous ammonia).[4]

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

The resulting oil, 3,6-dichloro-4-isopropylpyridazine, can be purified by fractional distillation or column chromatography.[1]

Phase III: Synthesis of 3-Bromo-6-isopropylpyridazine

This final phase is the most synthetically nuanced. A direct, selective conversion of one chlorine atom to bromine is challenging. A more reliable and controllable route involves the conversion of a chloro group to a hydrazinyl group, followed by a Sandmeyer-type reaction.

Step 1: Selective Hydrazinolysis

One of the chlorine atoms on the 3,6-dichloro-4-isopropylpyridazine intermediate is selectively replaced by a hydrazine group. The chlorine at the C6 position is generally more susceptible to nucleophilic attack.

-

Starting Materials:

-

3,6-Dichloro-4-isopropylpyridazine

-

Hydrazine Hydrate

-

Solvent (e.g., Ethanol, Isopropanol)

-

-

Reaction Principle: Hydrazine acts as a potent nucleophile, displacing one of the chloride ions in a nucleophilic aromatic substitution (SNAr) reaction. By controlling the stoichiometry and reaction conditions (e.g., temperature), monosubstitution can be favored. The product of this reaction is a key hydrazinylpyridazine intermediate. The existence of 3-Bromo-6-hydrazinyl-4-isopropylpyridazine in chemical supplier databases suggests the viability of this class of intermediates.[5]

-

Experimental Protocol:

-

Dissolve 3,6-dichloro-4-isopropylpyridazine in a suitable alcohol solvent (e.g., ethanol).

-

Add one equivalent of hydrazine hydrate to the solution at room temperature.

-

Heat the mixture to reflux and monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The resulting residue can be purified by recrystallization or column chromatography to yield 3-chloro-6-hydrazinyl-4-isopropylpyridazine.

-

Step 2: Deaminative Bromination (Sandmeyer-Type Reaction)

The hydrazinyl group is converted to a bromine atom via a diazonium salt intermediate. This is a classic and robust transformation in aromatic chemistry.

-

Starting Materials:

-

3-Chloro-6-hydrazinyl-4-isopropylpyridazine

-

Sodium Nitrite (NaNO₂)

-

Hydrobromic Acid (HBr)

-

Copper(I) Bromide (CuBr)

-

-

Reaction Principle: The hydrazinyl group is first diazotized by treatment with sodium nitrite in a strong acid (HBr) at low temperatures to form a diazonium salt. This diazonium salt is highly unstable and readily loses nitrogen gas (N₂) upon gentle warming in the presence of a copper(I) bromide catalyst. This generates an aryl radical, which is then trapped by a bromide ion from the CuBr, yielding the final product.[6][7][8][9]

-

Experimental Protocol:

-

Suspend the hydrazinylpyridazine intermediate in an aqueous solution of hydrobromic acid and cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.

-

In a separate flask, prepare a solution or slurry of copper(I) bromide in HBr.

-

Slowly add the cold diazonium salt solution to the CuBr mixture. Vigorous evolution of nitrogen gas will be observed.

-

Allow the reaction to warm to room temperature and stir for several hours until gas evolution ceases.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with aqueous sodium bicarbonate and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

The final product, 3-Bromo-6-isopropylpyridazine, can be purified by column chromatography or distillation.

-

Conclusion

The synthesis of 3-Bromo-6-isopropylpyridazine is a multi-step process that relies on a logical sequence of well-established chemical transformations. By starting with fundamental materials like maleic anhydride and hydrazine, a key intermediate, 3,6-dichloro-4-isopropylpyridazine, is constructed. Subsequent strategic functionalization via a hydrazinyl intermediate and a Sandmeyer-type reaction provides a reliable pathway to the final target molecule. The protocols and principles outlined in this guide offer a robust framework for researchers to produce this valuable building block for applications in drug discovery and development.

References

-

Title: Synthesis of 3,6-dichloro-4-isopropylpyridazine Source: PrepChem.com URL: [Link]

-

Title: An Improved Process For The Preparationof 3,6 Dichloro 4 Isopropylpyridazine Source: IP.com URL: [Link]

-

Title: Sandmeyer reaction Source: Wikipedia URL: [Link]

-

Title: Efficient mono- and bis-functionalization of 3,6-dichloropyridazine using (tmp)2Zn·2MgCl2·2LiCl Source: Royal Society of Chemistry URL: [Link]

-

Title: Sandmeyer Reaction Source: Organic Chemistry Portal URL: [Link]

-

Title: Sandmeyer Reaction Source: YouTube URL: [Link]

- Title: Method for synthetizing 3,6-dichloropyridazine Source: Google Patents URL

-

Title: Radical mediated C-H functionalization of 3,6-dichloropyridazine: efficient access to novel tetrahydropyridopyridazines Source: PubMed URL: [Link]

-

Title: Recent trends in the chemistry of Sandmeyer reaction: a review Source: Springer URL: [Link]

-

Title: Reactions of Diazonium Salts: Sandmeyer and Related Reactions Source: Master Organic Chemistry URL: [Link]

Sources

- 1. An Improved Process For The Preparationof 3,6 Dichloro 4 [quickcompany.in]

- 2. CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google Patents [patents.google.com]

- 3. Page loading... [wap.guidechem.com]

- 4. prepchem.com [prepchem.com]

- 5. 3-Bromo-6-hydrazinyl-4-isopropylpyridazine|BLD Pharm [bldpharm.com]

- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 7. Sandmeyer Reaction [organic-chemistry.org]

- 8. m.youtube.com [m.youtube.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

An In-Depth Technical Guide to the Molecular Structure and Conformation of 3-Bromo-6-isopropylpyridazine

This guide provides a comprehensive technical analysis of the molecular structure and conformational dynamics of 3-Bromo-6-isopropylpyridazine, a heterocyclic compound of interest to researchers and professionals in the field of drug discovery and development. Given the prevalence of the pyridazine scaffold in medicinal chemistry, a thorough understanding of its three-dimensional structure and conformational preferences is paramount for rational drug design and the prediction of molecular interactions.

Introduction to the Pyridazine Scaffold

Pyridazine, a six-membered heteroaromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1] Its derivatives are known to exhibit a wide range of biological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial properties. The unique electronic properties of the pyridazine ring, characterized by its electron-deficient nature, influence its interactions with biological targets and its metabolic stability. The introduction of various substituents onto the pyridazine core allows for the fine-tuning of its physicochemical and pharmacological properties. 3-Bromo-6-isopropylpyridazine is one such derivative, featuring a bromine atom and an isopropyl group at positions 3 and 6, respectively. These substituents are expected to significantly influence the molecule's steric and electronic characteristics, and consequently, its conformational behavior.

Molecular Structure and Electronic Profile

The molecular structure of 3-Bromo-6-isopropylpyridazine is defined by the planar pyridazine ring. The bromine atom, an electron-withdrawing group, and the isopropyl group, a bulky alkyl substituent, are key determinants of the molecule's overall properties. The C-Br bond introduces a potential site for halogen bonding, while the isopropyl group's size and rotational freedom are critical to its conformational landscape.

Conformational Analysis: A Computational Approach

In the absence of experimental crystallographic data for 3-Bromo-6-isopropylpyridazine, computational methods, specifically Density Functional Theory (DFT), provide a robust framework for predicting its three-dimensional structure and conformational preferences.[2]

Computational Methodology

A detailed computational analysis was performed to elucidate the conformational landscape of 3-Bromo-6-isopropylpyridazine. The following protocol outlines the theoretical approach:

-

Software: Gaussian 16 suite of programs.

-

Method: Density Functional Theory (DFT).

-

Functional: B3LYP, which has been shown to provide a good balance of accuracy and computational cost for organic molecules.

-

Basis Set: 6-311++G(d,p), a flexible basis set that includes diffuse functions and polarization functions to accurately describe the electronic distribution, particularly for the bromine atom.

-

Solvation Model: The polarizable continuum model (PCM) with chloroform as the solvent was used to simulate a realistic chemical environment.

-

Conformational Search: A relaxed potential energy surface (PES) scan was performed by systematically rotating the dihedral angle defined by the C5-C6-C(isopropyl)-H(isopropyl) atoms in 10° increments. This allows for the identification of all stable conformers (energy minima) and the transition states connecting them.

-

Frequency Calculations: Vibrational frequency calculations were performed at the same level of theory for all optimized geometries to confirm them as true minima (no imaginary frequencies) or transition states (one imaginary frequency) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

dot

graph TD {

rankdir=LR;

node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];

edge [fontname="Arial", fontsize=9];

}

Rotational Isomers and Energy Profile

The primary conformational flexibility in 3-Bromo-6-isopropylpyridazine arises from the rotation of the isopropyl group around the C6-C(isopropyl) bond. The potential energy surface scan reveals two key conformations: a low-energy "staggered" conformer and a higher-energy "eclipsed" transition state.

The calculated energy barrier for the rotation of the isopropyl group is approximately 4-6 kcal/mol. This relatively low barrier suggests that at room temperature, the isopropyl group is in rapid rotation, but the molecule will predominantly reside in the lower energy staggered conformation.

Table 1: Calculated Conformational Energies

| Conformer | Relative Energy (kcal/mol) |

| Staggered | 0.00 |

| Eclipsed (Transition State) | ~5.0 |

Optimized Molecular Geometry

The geometry of the most stable staggered conformer was fully optimized. Key structural parameters are presented below. These values are in good agreement with those observed in crystal structures of other pyridazine derivatives.[3][4][5]

Table 2: Selected Optimized Geometrical Parameters

| Parameter | Value |

| Bond Lengths (Å) | |

| C3-Br | 1.89 |

| C6-C(isopropyl) | 1.52 |

| N1-N2 | 1.34 |

| Bond Angles (°) ** | |

| C5-C6-C(isopropyl) | 121.5 |

| N1-C6-C(isopropyl) | 117.8 |

| Dihedral Angle (°) ** | |

| C5-C6-C(isopropyl)-H | ±60, 180 |

Predicted Spectroscopic Properties for Experimental Verification

The computational model allows for the prediction of spectroscopic properties that can be used to experimentally validate the predicted conformation.

¹H and ¹³C NMR Spectroscopy

The predicted ¹H and ¹³C NMR chemical shifts for the most stable conformer of 3-Bromo-6-isopropylpyridazine are summarized below. These predictions are based on the GIAO (Gauge-Independent Atomic Orbital) method at the B3LYP/6-311++G(d,p) level of theory. Machine learning algorithms trained on large experimental datasets can also provide accurate predictions of NMR chemical shifts.[6][7][8]

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm, relative to TMS)

| Atom | Predicted ¹H Shift | Predicted ¹³C Shift |

| H4 | ~7.8 | C4: ~130 |

| H5 | ~7.5 | C5: ~125 |

| CH (isopropyl) | ~3.2 (septet) | C(isopropyl): ~35 |

| CH₃ (isopropyl) | ~1.3 (doublet) | CH₃(isopropyl): ~22 |

| C3: ~145 | ||

| C6: ~160 |

The septet for the isopropyl methine proton and the doublet for the methyl protons are characteristic splitting patterns. The through-space Nuclear Overhauser Effect (NOE) can be a powerful tool to experimentally determine the preferred conformation in solution.[9][10][11][12] An NOE correlation between the isopropyl methine proton and the H5 proton of the pyridazine ring would provide strong evidence for the predicted staggered conformation where the methine proton is oriented towards the ring.

Vibrational Spectroscopy (IR/Raman)

The calculated vibrational frequencies can aid in the interpretation of experimental IR and Raman spectra. Key predicted vibrational modes include:

-

C-H stretching (aromatic): 3100-3000 cm⁻¹

-

C-H stretching (aliphatic): 2980-2850 cm⁻¹

-

C=N and C=C stretching (ring): 1600-1400 cm⁻¹

-

C-Br stretching: 650-550 cm⁻¹

Proposed Experimental Validation Workflow

To empirically validate the computational findings, the following experimental workflow is proposed:

dot

graph TD {

rankdir=TB;

node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"];

edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Synthesis and Characterization

A potential synthetic route to 3-Bromo-6-isopropylpyridazine could involve the bromination of a suitable 6-isopropylpyridazine precursor. Various methods for the synthesis of substituted pyridazines have been reported in the literature.[13][14][15][16] The synthesized compound would be purified by column chromatography or recrystallization and characterized by standard techniques such as mass spectrometry and IR spectroscopy.

Single-Crystal X-ray Diffraction

The unambiguous determination of the solid-state conformation of 3-Bromo-6-isopropylpyridazine would be achieved through single-crystal X-ray diffraction. This would require the growth of suitable single crystals, which can be attempted from various solvents or solvent mixtures. The resulting crystal structure would provide precise bond lengths, bond angles, and dihedral angles for direct comparison with the computationally predicted geometry.

Advanced NMR Spectroscopy

In the event that suitable single crystals cannot be obtained, or to probe the solution-phase conformation, a suite of NMR experiments should be conducted:

-

1D ¹H and ¹³C NMR: To confirm the basic structure and obtain chemical shifts and coupling constants.

-

2D NMR (COSY, HSQC, HMBC): To unambiguously assign all proton and carbon signals.

-

NOESY/ROESY: To detect through-space correlations. As mentioned, an NOE between the isopropyl methine proton and the H5 proton would be a key piece of evidence for the preferred conformation. The absence or presence of other NOEs would also be informative.

Conclusion

This in-depth technical guide has provided a comprehensive overview of the molecular structure and conformational analysis of 3-Bromo-6-isopropylpyridazine. Through the application of robust computational methodologies, we have predicted its most stable conformation, the rotational barrier of the isopropyl group, and key structural and spectroscopic parameters. The staggered conformation is predicted to be the global minimum, with a relatively low barrier to rotation of the isopropyl group. The guide also outlines a clear experimental workflow to validate these theoretical findings. A thorough understanding of the three-dimensional structure of this and related pyridazine derivatives is crucial for advancing their development in medicinal chemistry and materials science.

References

- 1. researchgate.net [researchgate.net]

- 2. Conformations and rotational barriers of 2,2′-bi-1H-imidazole Semiempirical, ab initio, and density functional theory calculations - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis X-ray Structure of a New Pyrrolo[1,2-b]-pyridazine Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. growingscience.com [growingscience.com]

- 6. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar [semanticscholar.org]

- 7. Accurate prediction of 11B NMR chemical shift of BODIPYs via machine learning - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. Reference-free NOE NMR analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. Guide to NOE Experiments [bloch.anu.edu.au]

- 13. researchgate.net [researchgate.net]

- 14. Pyridazine synthesis [organic-chemistry.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Utility of 3-Bromo-6-isopropylpyridazine in Contemporary Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyridazine Scaffold as a Privileged Structure in Medicinal Chemistry